Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]
Description
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] is a symmetric bischlorophenyl-substituted naphthalene derivative characterized by a central naphthalene core with two methanone groups at the 2- and 3-positions, each bonded to a 4-chlorophenyl substituent. The compound’s molecular formula is $ \text{C}{24}\text{H}{14}\text{Cl}2\text{O}2 $, with a molecular weight of 405.28 g/mol. Its structure features a planar naphthalene moiety (maximum deviation <0.03 Å, as observed in analogous naphthalene derivatives) , with the 4-chlorophenyl groups positioned at ~50–90° dihedral angles relative to the central aromatic system, a geometric feature critical to its intermolecular interactions and crystallographic packing .
Properties
Molecular Formula |
C24H14Cl2O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)naphthalen-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H14Cl2O2/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14H |
InChI Key |
LDURPGLYYUMZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] typically involves the reaction of naphthalene-2,3-dicarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Toxicological Profiles
- Cytotoxicity : The 4-chlorophenyl substituent in the target compound shares structural similarity with Compound 35 (), where the chloroaryl group enhances DNA interstrand cross-linking, a mechanism critical for antitumor activity. However, the absence of alkylcarbamate groups in the target compound likely reduces its cytotoxicity compared to Compound 35 .
- Crystallographic Behavior: The target compound’s packing resembles (4-chlorophenyl)(piperidin-1-yl)methanone adducts (), where Cl⋯O interactions and hydrogen bonding dictate crystal morphology. This contrasts with hydroxylated analogues (CAS 820233-83-8), which form stronger O–H⋯O networks .
Electronic and Solubility Properties
- Lipophilicity (LogP) : The 4-chlorophenyl groups increase LogP (~4.5–5.0, estimated) compared to hydroxylated (LogP ~2.8) or thienyl (LogP ~3.5) analogues, favoring membrane permeability but limiting aqueous solubility .
- UV-Vis Absorption: Chlorine’s electron-withdrawing effect red-shifts absorption maxima relative to hydroxy- or methoxy-substituted derivatives, as seen in related methanones (e.g., λₘₐₐ = 280–320 nm) .
Biological Activity
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone], a compound featuring a naphthalene backbone and chlorophenyl substituents, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its antibacterial and antioxidant properties.
Synthesis and Characterization
The compound can be synthesized through a condensation reaction involving naphthalene derivatives and appropriate chlorophenyl methanones. Characterization techniques such as UV-Vis spectroscopy, FT-IR, NMR (both and ), and mass spectrometry are employed to confirm the structure of the synthesized compound. These methods provide insights into the molecular geometry and functional groups present in the compound.
Antibacterial Activity
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] has been tested against several bacterial strains. The results indicate that this compound exhibits significant antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.12 mg/ml |
| Salmonella Typhi | 0.25 mg/ml |
| Bacillus subtilis | Moderate activity |
The compound's effectiveness against E. coli and Salmonella Typhi suggests it may serve as a potential candidate for antibiotic development. Studies have shown that similar naphthalene derivatives often display strong antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
Antioxidant Activity
Antioxidant assays using methods such as the DPPH radical scavenging assay reveal that naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] possesses notable antioxidant capabilities. The compound's structure allows it to donate electrons effectively, neutralizing free radicals and reducing oxidative stress in biological systems.
Case Studies
- Synthesis and Bioactivity Assessment : A study synthesized various Schiff bases derived from naphthalene compounds, including derivatives of naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]. These derivatives were evaluated for their antibacterial properties against E. coli and Salmonella Typhi, showing promising results with MIC values comparable to established antibiotics .
- Molecular Docking Studies : Computational studies have demonstrated that naphthalene derivatives can interact with crucial proteins involved in bacterial metabolism. For instance, docking studies indicated favorable binding energies with bacterial proteases, suggesting mechanisms through which these compounds could exert their antibacterial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
